BenchChemオンラインストアへようこそ!

3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one

Lipophilicity Physicochemical profiling Membrane permeability

3-[2-Nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one (CAS 304894-70-0; molecular formula C₂₀H₁₀F₃NO₅; MW 401.30 g/mol) is a fully aromatic, synthetic 6H-benzo[c]chromen-6-one (benzocoumarin) derivative bearing a 2-nitro-4-(trifluoromethyl)phenoxy substituent at the 3-position of the tetracyclic core. The compound is classified within the AldrichCPR collection by Sigma-Aldrich (catalog R501638), a portfolio of rare and unique chemicals supplied to early discovery researchers without vendor-collected analytical data or purity certification—buyer assumes full responsibility for identity confirmation.

Molecular Formula C20H10F3NO5
Molecular Weight 401.3 g/mol
Cat. No. B11680994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one
Molecular FormulaC20H10F3NO5
Molecular Weight401.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])OC2=O
InChIInChI=1S/C20H10F3NO5/c21-20(22,23)11-5-8-17(16(9-11)24(26)27)28-12-6-7-14-13-3-1-2-4-15(13)19(25)29-18(14)10-12/h1-10H
InChIKeyHAEMDOWYAGVORK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-Nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one: Structural Classification, Supplier Landscape, and Procurement Profile


3-[2-Nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one (CAS 304894-70-0; molecular formula C₂₀H₁₀F₃NO₅; MW 401.30 g/mol) is a fully aromatic, synthetic 6H-benzo[c]chromen-6-one (benzocoumarin) derivative bearing a 2-nitro-4-(trifluoromethyl)phenoxy substituent at the 3-position of the tetracyclic core . The compound is classified within the AldrichCPR collection by Sigma-Aldrich (catalog R501638), a portfolio of rare and unique chemicals supplied to early discovery researchers without vendor-collected analytical data or purity certification—buyer assumes full responsibility for identity confirmation . The identical chemical entity is also cataloged by ChemDiv (compound ID 2279-4103), where calculated physicochemical parameters are reported: logP 4.47, logD (pH 7.4) 4.47, logSw −5.22, and topological polar surface area 60.80 Ų . No peer-reviewed primary research article reporting quantitative biological activity data for this exact compound was identified at the time of this analysis; differentiation evidence therefore draws on measured and computed physicochemical properties, structural comparisons with defined analogs, and class-level pharmacological inferences from the broader 6H-benzo[c]chromen-6-one literature.

Why 3-[2-Nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one Cannot Be Substituted by Generic 6H-Benzo[c]chromen-6-one Analogs


The 6H-benzo[c]chromen-6-one scaffold tolerates profound pharmacological divergence from relatively minor structural perturbations. In the ERβ agonist series reported by Sun et al. (2006), shifting a single hydroxyl group or altering the saturation state of the distal ring changed ERβ potency by over 100-fold and flipped ERβ/ERα selectivity ratios from >100 to <1 [1]. In the PDE2 inhibitor series (MDPI, 2021), alkoxylated 6H-benzo[c]chromen-6-one derivative 1f achieved an IC₅₀ of 3.67 ± 0.47 μM, whereas the unsubstituted parent scaffold and most congeners displayed IC₅₀ > 100 μM—a >27-fold activity cliff driven solely by the nature and position of the 3-substituent [2]. The target compound's 3-(2-nitro-4-trifluoromethylphenoxy) substituent introduces a computed logP increase of approximately 2.5 log units relative to the unsubstituted 6H-benzo[c]chromen-6-one core (logP 1.99 estimated for the parent scaffold from ChemSpider) , and replaces hydrogen-bond-donating hydroxyl groups present in the natural urolithins with a hydrogen-bond-accepting nitro group and a lipophilic trifluoromethyl moiety [3]. These alterations predict fundamentally different membrane partitioning, metabolic stability, and target-binding profiles that render simple interchange with hydroxylated, methoxylated, or regioisomeric analogs scientifically unjustifiable without explicit comparative data.

Quantitative Differentiation Evidence for 3-[2-Nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one vs. Closest Analogs


Lipophilicity Differentiation: 2.5 Log Unit Increase in Computed logP vs. the Unsubstituted 6H-Benzo[c]chromen-6-one Scaffold

The target compound exhibits a computed logP of 4.47 (ChemDiv, ACD/Labs algorithm) , representing a substantial increase of approximately 2.5 log units relative to the unsubstituted 6H-benzo[c]chromen-6-one scaffold, for which ChemSpider reports an estimated log Kow of 1.99 . This differential is primarily attributable to the 2-nitro-4-(trifluoromethyl)phenoxy substituent, which replaces a hydrogen atom on the core with a lipophilic aromatic ether bearing both an electron-withdrawing nitro group and a highly lipophilic trifluoromethyl moiety. For context, the natural product Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one, CAS 1139-83-9) has an estimated logP of approximately 2.65–2.95 , indicating that even a single phenolic hydroxyl group increases logP by only ~1 unit over the parent, whereas the target compound's substituent drives a 2.5-unit increase.

Lipophilicity Physicochemical profiling Membrane permeability

Aromatic Planarity and Conformational Rigidity: Fully Unsaturated vs. Tetrahydro Analog Comparison

The target compound (CAS 304894-70-0) possesses a fully aromatic 6H-benzo[c]chromen-6-one core, whereas its closest cataloged analog—3-[2-nitro-4-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS 304894-76-6)—contains a saturated cyclohexane ring fused to the chromenone system . The fully aromatic system of the target compound enforces complete planarity across the tetracyclic framework, which is expected to enhance π-stacking interactions with aromatic amino acid side chains in enzyme active sites and with DNA base pairs [1]. The tetrahydro analog, by contrast, adopts a non-planar conformation at the saturated ring, disrupting continuous π-conjugation. This structural distinction is directly relevant to the DNA-PK inhibitor class: the well-characterized benzochromenone NU7026 (DNA-PK inhibitor II, IC₅₀ = 0.23 μM) derives its ATP-competitive activity from a planar aromatic chromenone scaffold . No experimental IC₅₀ data are available for either the target compound or its tetrahydro analog in any published DNA-PK or kinase assay; however, the planarity difference constitutes a testable structural hypothesis for differential activity.

Structural planarity DNA intercalation UV-Vis spectroscopy Conformational analysis

Regioisomeric Differentiation: 2-Nitro-4-CF₃ vs. 4-Nitro-2-CF₃ Phenoxy Substitution Pattern

The target compound carries the nitro group at the ortho position and the trifluoromethyl group at the para position of the phenoxy ring (2-nitro-4-trifluoromethylphenoxy). A regioisomeric counterpart—3-[4-nitro-2-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one—inverts this arrangement, placing the nitro group para and the CF₃ group ortho to the ether linkage . In the target compound, the ortho-nitro group can engage in intramolecular dipole-dipole interactions with the phenoxy oxygen and may form transient hydrogen-bond-like contacts with the lactone carbonyl of the chromenone ring, potentially stabilizing a specific bioactive conformation. The 4-nitro-2-CF₃ regioisomer lacks this proximal nitro–ether interaction. In published SAR studies on 3-nitro-2-(trifluoromethyl)-2H-chromenes as P2Y6 receptor antagonists, the relative positioning of nitro and trifluoromethyl groups proved critical: only the 3-nitro-2-CF₃ arrangement conferred antagonistic activity, while regioisomeric variants were inactive, demonstrating that nitro–CF₃ regiochemistry is not electronically interchangeable in this chemical space [1]. No comparative biological data exist for the two benzochromenone regioisomers specifically, but the P2Y6 chromene precedent establishes that regioisomeric substitution at the nitro-CF₃-phenoxy motif can produce all-or-nothing activity differences.

Regioisomerism Electronic effects Structure-activity relationship Nitro group positioning

Polar Surface Area and Hydrogen-Bond Acceptor Profile: Differentiation from Hydroxylated Urolithin Natural Products

The target compound has a computed topological polar surface area (TPSA) of 60.80 Ų and 8 hydrogen-bond acceptors with zero hydrogen-bond donors . In contrast, the natural urolithins—such as Urolithin A (3,8-dihydroxy-6H-benzo[c]chromen-6-one) and Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one)—possess 1–2 hydrogen-bond donors and TPSA values ranging from approximately 50 to 70 Ų depending on hydroxylation pattern. The absence of H-bond donors in the target compound means it cannot participate in the same hydrogen-bond networks that urolithins use to engage ERβ (where bis-hydroxyl at positions 3 and 8 was shown to be essential for agonist activity with potency <10 nM and >100-fold selectivity over ERα [1]) or to chelate metal ions (3-hydroxy-6H-benzo[c]chromen-6-one acts as an Fe³⁺-selective fluorescent sensor [2]). The target compound's exclusive H-bond acceptor character, combined with its elevated logP, places it beyond the typical oral bioavailability space defined by Veber's rules (TPSA < 140 Ų and rotatable bonds ≤ 10 are satisfied, but the high logP and absence of HBD violate Lipinski-like guidelines for oral absorption).

Polar surface area Oral bioavailability Hydrogen bonding Drug-likeness

Class-Level PDE2 Inhibitory Activity Inference: Quantitative Gap Between Alkoxylated and Nitro-Phenoxy 6H-Benzo[c]chromen-6-ones

In the 2021 MDPI study of alkoxylated 6H-benzo[c]chromen-6-one derivatives as PDE2 inhibitors, the most potent compound (1f) achieved an IC₅₀ of 3.67 ± 0.47 μM, while the unsubstituted parent core and most monosubstituted derivatives showed IC₅₀ > 100 μM, establishing that PDE2 inhibition in this chemotype is exquisitely dependent on the nature of the 3-substituent [1]. The target compound bears a 3-(2-nitro-4-trifluoromethylphenoxy) group—an electron-deficient aromatic ether—which is structurally distinct from the alkoxy substituents explored in the PDE2 SAR. No PDE2 inhibition data are available for the target compound. However, cross-class comparison with the cholinesterase inhibitor study by Gulcan et al. (2014) reveals that urolithins (3-hydroxy-6H-benzo[c]chromen-6-ones) are very weak cholinesterase inhibitors (IC₅₀ > 50 μM for both AChE and BuChE), whereas synthetic derivatives with diverse 3-substituents achieved IC₅₀ values comparable to rivastigmine, galantamine, and donepezil in both in vitro and in vivo models [2]. This demonstrates that the 6H-benzo[c]chromen-6-one scaffold is a privileged template whose biological activity can be tuned from negligible to therapeutically relevant solely through 3-position modification—underscoring the scientific risk of extrapolating activity from one 3-substituted derivative to another without direct measurement.

Phosphodiesterase II PDE2 inhibition Alzheimer's disease CNS drug discovery

Synthetic Utility: Nitro Group as a Latent Amine Handle for Derivatization vs. Hydroxylated and Methoxylated Analogs

The target compound's aromatic nitro group is a versatile synthetic handle that can be selectively reduced to a primary amine (using H₂/Pd-C, Fe/HCl, SnCl₂, or catalytic hydrogenation) to yield 3-[2-amino-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one, which can subsequently be functionalized via amide coupling, reductive amination, sulfonamide formation, or urea synthesis . This contrasts with the hydroxylated urolithin analogs, where the phenolic -OH is the primary reactive handle but offers different chemistry (etherification, esterification, Mitsunobu). The methoxy-substituted analog 8-methoxy-3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one retains the nitro group but introduces an electron-donating methoxy substituent that alters the electronic character of the benzochromenone ring and may affect the nitro group's reduction potential. The 4-methyl analog introduces steric bulk adjacent to the phenoxy linkage that may hinder subsequent derivatization reactions. The target compound, lacking additional ring substituents, offers the cleanest synthetic entry point for focused library synthesis where the nitro→amine conversion serves as the sole diversification step.

Synthetic chemistry Nitro reduction Building block Library synthesis

Recommended Research and Industrial Application Scenarios for 3-[2-Nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one Based on Quantitative Differentiation Evidence


Early-Stage High-Throughput Screening (HTS) Library Enrichment for Lipophilic, Acceptor-Only Ligand Pockets

With a computed logP of 4.47 , zero hydrogen-bond donors, and a TPSA of 60.80 Ų , this compound is optimally suited for screening against target classes that favor lipophilic, acceptor-dominated ligand binding sites—including cytochrome P450 enzymes (CYP3A4, CYP2C19), nuclear hormone receptors that accommodate hydrophobic ligands (e.g., constitutive androstane receptor, liver X receptor), and certain GPCRs with deep transmembrane orthosteric pockets. Its physicochemical profile contrasts sharply with the hydroxylated urolithins (logP ~2.7, 1–2 HBD) , making it a complementary library component for chemical diversity. Procurement note: Sigma-Aldrich sells this compound under AldrichCPR terms with no analytical data; researchers should budget for independent QC (HPLC, NMR, HRMS) before committing to HTS campaigns .

Focused Medicinal Chemistry Library Synthesis via Nitro→Amine Reduction as the Key Diversification Step

The single aromatic nitro group on the phenoxy substituent can be reduced to a primary amine, enabling parallel synthesis of amide, sulfonamide, urea, and carbamate libraries . This strategy is particularly efficient because the benzochromenone core lacks competing reactive functionalities (no free hydroxyl, carboxyl, or additional amino groups). In contrast, the methoxy and methyl analogs require additional deprotection or sterically hindered coupling steps. The resulting amine intermediate has a predicted logP reduction of approximately 1.5–2.0 units (based on the known contribution of -NO₂ vs. -NH₂ to logP), bringing the derivatives closer to CNS drug-like space .

DNA-Damage Response and Kinase Inhibitor Screening Leveraging Planar Aromatic Scaffold Architecture

The fully planar, tetracyclic aromatic system of the target compound is structurally reminiscent of the well-characterized DNA-PK inhibitor NU7026 (benzochromenone, IC₅₀ = 0.23 μM) . Screening in DNA-damage response panels (DNA-PK, ATM, ATR, PI3K-related kinases) represents a mechanistically justified application, with the understanding that the 3-(2-nitro-4-trifluoromethylphenoxy) substituent introduces steric bulk and electronic modulation absent in NU7026. The tetrahydro analog (CAS 304894-76-6) should be used as a negative control to assess the contribution of scaffold planarity to any observed activity .

Physicochemical Probe for Membrane Partitioning and Intracellular Distribution Studies

The combination of high logP (4.47), low aqueous solubility (logSw −5.22, corresponding to approximately 2.4 μg/mL estimated water solubility) , and the absence of ionizable groups at physiological pH (no acidic or basic pKa within the 3–11 range) makes this compound a useful probe for studying passive membrane partitioning in cell-based assays. Its UV-active chromophore (extended aromatic system) facilitates quantification by HPLC-UV or LC-MS without requiring radiolabeling or fluorescent tagging. Researchers comparing intracellular accumulation vs. the more hydrophilic urolithins (logP ~2.7, moderate DMSO solubility ) can use this pair to calibrate logP-dependent cellular uptake models.

Quote Request

Request a Quote for 3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.